molecular formula C20H16ClNO4S B2880052 2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile CAS No. 860611-37-6

2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile

Cat. No. B2880052
CAS RN: 860611-37-6
M. Wt: 401.86
InChI Key: LBTXGORFLPCPME-UHFFFAOYSA-N
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Description

2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile (DCBC) is a synthetic organic compound with a wide range of applications in scientific research. DCBC has been studied extensively in the laboratory to investigate its mechanism of action, biochemical and physiological effects, and potential applications.

Scientific Research Applications

Chemical Reactions and Synthesis

Dicyanomethylene compounds, including variants similar to 2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile, serve as reagents in cyanation reactions. These compounds, through a process involving hydride abstraction followed by cyanide addition, enable the formation of carbonitriles in moderate to good yields. This capability is crucial for developing novel synthetic pathways in organic chemistry, providing a method for introducing nitrile groups into various molecular frameworks (Döpp, Jüschke, & Henkel, 2002).

Structural Insights and Chemical Properties

The structural analysis of certain cyclopropane derivatives, closely related to the mentioned compound, offers insights into the complexity of their chemical behavior. For instance, the study of ethenocyclopropa[b]naphthalene derivatives undergoing unusual chlorination during epoxidation reactions reveals intricate details about the formation of nonplanar carbon ring systems. This knowledge contributes to our understanding of reaction mechanisms and the influence of chlorination on molecular structures (Ülkü, Tahir, Menzek, & Balci, 1995).

Oxidative Cyclizations

Research on manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes demonstrates the potential of 2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile in synthesizing heterocyclic compounds. These cyclizations yield 4,5-dihydrofuran-3-carbonitriles containing various heterocycles, highlighting the versatility of such compounds in constructing complex organic molecules with potential pharmaceutical applications (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Cyclopropane Ring Incorporation

The preferential incorporation of cyclopropane σ bonds over ethylenic π bonds in certain cycloaddition reactions underscores the unique reactivity of cyclopropane-containing compounds like 2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile. This selectivity facilitates the formation of cyclobutane or vinylcyclopentane derivatives, expanding the toolkit for synthetic chemists in designing new molecular architectures (Nishida, Masui, Murakami, Imai, & Tsuji, 1991).

properties

IUPAC Name

2,2-diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4S/c1-13(23)20(14(2)24)18(15-8-10-16(21)11-9-15)19(20,12-22)27(25,26)17-6-4-3-5-7-17/h3-11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTXGORFLPCPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(C(C1(C#N)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile

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